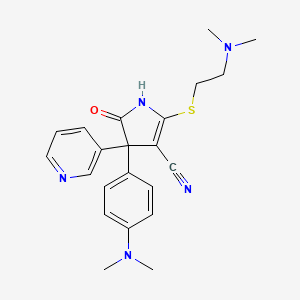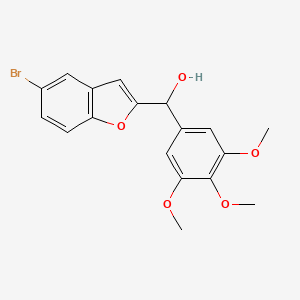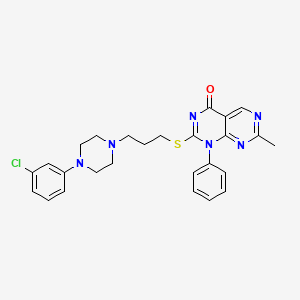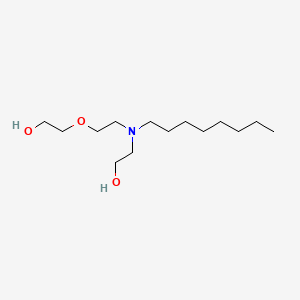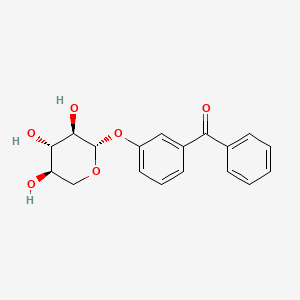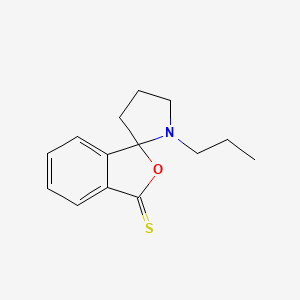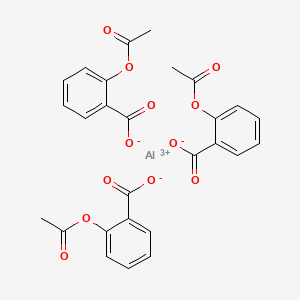
Tris(2-(acetyloxy)benzoato)aluminum
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(2-(acetyloxy)benzoato)aluminum: is a coordination compound with the molecular formula C27H21AlO12 . It is composed of an aluminum ion coordinated to three 2-(acetyloxy)benzoate ligands.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2-(acetyloxy)benzoato)aluminum typically involves the reaction of aluminum salts with 2-(acetyloxy)benzoic acid under controlled conditions. One common method is to dissolve aluminum chloride in an appropriate solvent, such as ethanol, and then add 2-(acetyloxy)benzoic acid. The reaction mixture is stirred and heated to facilitate the formation of the coordination complex. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pH, and concentration of reactants. The final product is typically obtained in high purity through multiple purification steps, including crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: Tris(2-(acetyloxy)benzoato)aluminum can undergo various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of aluminum hydroxide and 2-(acetyloxy)benzoic acid.
Substitution Reactions: The 2-(acetyloxy)benzoate ligands can be substituted by other ligands, such as halides or other carboxylates, under appropriate conditions.
Oxidation-Reduction Reactions: The aluminum center can participate in redox reactions, although this is less common due to the stability of the +3 oxidation state of aluminum.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Substitution Reactions: Various ligands such as halides, carboxylates, or phosphates, typically in the presence of a suitable solvent like ethanol or acetone.
Oxidation-Reduction Reactions: Reducing agents like sodium borohydride or oxidizing agents like hydrogen peroxide.
Major Products Formed:
Hydrolysis: Aluminum hydroxide and 2-(acetyloxy)benzoic acid.
Substitution Reactions: New coordination complexes with substituted ligands.
Oxidation-Reduction Reactions: Depending on the specific reaction, products may include reduced or oxidized forms of aluminum and the corresponding ligands.
Aplicaciones Científicas De Investigación
Chemistry: Tris(2-(acetyloxy)benzoato)aluminum is used as a precursor in the synthesis of advanced materials, including aluminum oxide thin films. These films have applications in electronics, optics, and protective coatings .
Biology and Medicine: In biological research, this compound can be used to study the interactions between metal ions and biological molecules. It may also serve as a model compound for investigating the behavior of aluminum in biological systems .
Industry: In industrial applications, this compound is used as a catalyst in various chemical reactions, including polymerization and organic synthesis. Its ability to form stable complexes makes it valuable in processes requiring precise control over reaction conditions .
Mecanismo De Acción
The mechanism of action of Tris(2-(acetyloxy)benzoato)aluminum involves the coordination of the aluminum ion with the 2-(acetyloxy)benzoate ligands. This coordination stabilizes the aluminum ion and allows it to participate in various chemical reactions. The aluminum center can act as a Lewis acid, facilitating reactions by accepting electron pairs from other molecules. This property is particularly useful in catalysis, where the aluminum ion can activate substrates and lower the activation energy of reactions .
Comparación Con Compuestos Similares
Tris(β-ketoiminate)aluminum: This compound also features an aluminum ion coordinated to three ligands, but with β-ketoiminate instead of 2-(acetyloxy)benzoate.
Aluminum acetylacetonate: Another coordination compound with aluminum, used extensively in the deposition of aluminum oxide films.
Uniqueness: Tris(2-(acetyloxy)benzoato)aluminum is unique due to the specific nature of its ligands, which impart distinct chemical properties and reactivity. The presence of the acetyloxy group can influence the solubility, stability, and reactivity of the compound, making it suitable for specific applications where other aluminum coordination compounds may not be as effective .
Propiedades
Número CAS |
29825-08-9 |
|---|---|
Fórmula molecular |
C27H21AlO12 |
Peso molecular |
564.4 g/mol |
Nombre IUPAC |
aluminum;2-acetyloxybenzoate |
InChI |
InChI=1S/3C9H8O4.Al/c3*1-6(10)13-8-5-3-2-4-7(8)9(11)12;/h3*2-5H,1H3,(H,11,12);/q;;;+3/p-3 |
Clave InChI |
GKJRJGXKDYCFNF-UHFFFAOYSA-K |
SMILES canónico |
CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[Al+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


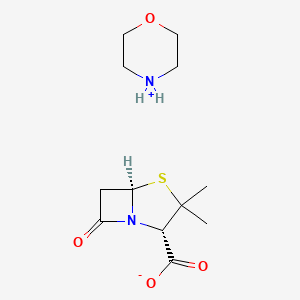
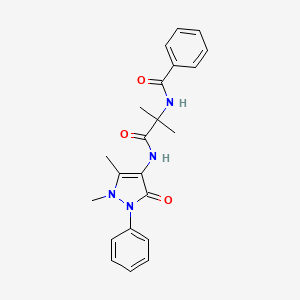
![Tetrahydro-3,5-dihydroxy-2-[[(1-oxooctadecyl)oxy]methyl]-2H-pyran-4-YL stearate](/img/structure/B15183203.png)
![(E)-but-2-enedioic acid;2-[3-(2-hydroxyethyl)-4-phenylpiperazin-1-yl]-N-(2-nitrophenyl)acetamide](/img/structure/B15183206.png)
![2,4-dichloro-6-[4,8-dichloro-2-(3,5-dichloro-2-hydroxyphenyl)-[1,3]oxazolo[5,4-f][1,3]benzoxazol-6-yl]phenol;nickel](/img/structure/B15183211.png)
